5-Bromo-2-(piperidin-4-yloxy)pyridine
Overview
Description
5-Bromo-2-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13BrN2O. It is a pyridine derivative that features a bromine atom at the 5-position and a piperidin-4-yloxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyridine typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 5-bromo-2-chloropyridine with piperidin-4-ol in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(piperidin-4-yloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the piperidin-4-ol.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-(piperidin-4-yloxy)pyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new materials and catalysts .
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit therapeutic effects .
Industry
Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the structure of the final bioactive molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-4-yloxy)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-(piperidin-4-yloxy)benzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness
5-Bromo-2-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules that require precise functionalization .
Properties
IUPAC Name |
5-bromo-2-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUHOECMLFFCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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